molecular formula C18H15NO3 B5767763 N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide CAS No. 6152-81-4

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B5767763
CAS No.: 6152-81-4
M. Wt: 293.3 g/mol
InChI Key: SGZAOMHFLBEEGH-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. It features a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide typically involves the acylation of 4,7-dimethyl-2-oxo-2H-chromen-6-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for a specific duration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohol derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides or chromenone derivatives.

Scientific Research Applications

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the benzamide moiety can interact with various enzymes, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,7-dimethyl-2-oxo-2H-chromen-6-yl)benzamide is unique due to the specific substitution pattern on the chromenone core, which can influence its biological activity and interaction with molecular targets. The presence of both the chromenone and benzamide moieties provides a versatile scaffold for further functionalization and optimization in drug development .

Properties

IUPAC Name

N-(4,7-dimethyl-2-oxochromen-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-9-17(20)22-16-8-12(2)15(10-14(11)16)19-18(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZAOMHFLBEEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3)C(=CC(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359034
Record name N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6152-81-4
Record name N-(4,7-DIMETHYL-2-OXO-CHROMEN-6-YL)BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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